Regioisomeric Purity: Structural Differentiation from Positional Isomer CAS 1374506-03-2
The target compound is unequivocally defined as 2-(1-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid . Its primary comparator is the regioisomer [4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid (CAS 1374506-03-2) . In scaffold-driven programs (e.g., CRTh2 antagonists), the substitution position dictates pharmacophoric geometry; the 4-acetic acid isomer has been identified as the active configuration in multiple low-nanomolar inhibitor series [1]. No quantitative activity data for this specific 4-aminobenzyl analog are publicly available, but class-level SAR supports that the 1-(substituted)-4-acetic acid arrangement is critical for target potency [1].
| Evidence Dimension | Regioisomeric Identity (Structural Confirmation) |
|---|---|
| Target Compound Data | 2-(1-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid; C14H17N3O2; MW 259.30; Canonical SMILES: CC1=NN(CC2=CC=C(N)C=C2)C(C)=C1CC(=O)O |
| Comparator Or Baseline | Comparator: [4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid (CAS 1374506-03-2); C14H17N3O2; MW 259.30 |
| Quantified Difference | Positional isomerism: acetic acid at pyrazole C4 vs. N1; aminobenzyl at N1 vs. C4. Molecular formula and weight are identical; biological activity is expected to differ based on class SAR. |
| Conditions | Structural identity confirmed by IUPAC nomenclature and SMILES notation from vendor databases (Fluorochem, Chemsrc). |
Why This Matters
For procurement in SAR-driven medicinal chemistry campaigns, sourcing the correct regioisomer is critical; the positional isomer (CAS 1374506-03-2) cannot be substituted without risking loss of on-target activity as demonstrated in pyrazole-4-acetic acid CRTh2 antagonist series [1].
- [1] Andrés, M. et al. 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. Bioorg. Med. Chem. Lett. 2013, 23, 3349–3353. PMID: 23601708. View Source
